4-tert-Butylcyclohex-3-en-1-ol
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Overview
Description
4-tert-Butylcyclohex-3-en-1-ol is an organic compound with the molecular formula C10H18O It is a cyclohexene derivative with a tert-butyl group at the 4-position and a hydroxyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butylcyclohex-3-en-1-ol can be synthesized through the reduction of 4-tert-butylcyclohexanone. The reduction can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction typically involves dissolving the ketone in an appropriate solvent, such as ethanol, and adding the reducing agent gradually while maintaining the reaction mixture at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: PCC, NaOCl, and other chromium-based reagents.
Reducing Agents: NaBH4, LiAlH4, and lithium tri-sec-butylborohydride (L-Selectride).
Solvents: Ethanol, diethyl ether, and tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of 4-tert-butylcyclohexanone.
Reduction: Formation of cis- and trans-4-tert-butylcyclohexanol isomers.
Scientific Research Applications
4-tert-Butylcyclohex-3-en-1-ol has several applications in scientific research:
Biology: Potential use in studying the effects of cyclohexane derivatives on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butylcyclohex-3-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-tert-Butylcyclohex-3-en-1-ol can be compared with other similar compounds, such as:
4-tert-Butylcyclohexanol: A similar compound with a hydroxyl group at the 1-position but lacking the double bond in the cyclohexene ring.
4-tert-Butylcyclohexanone: The ketone analog of this compound, which can be reduced to form the alcohol.
Cyclohexanol: A simpler analog without the tert-butyl group, used as a solvent and in the production of nylon.
The uniqueness of this compound lies in its combination of the tert-butyl group and the hydroxyl group on a cyclohexene ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
90974-67-7 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-tert-butylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-10(2,3)8-4-6-9(11)7-5-8/h4,9,11H,5-7H2,1-3H3 |
InChI Key |
XPZHXNCXIFFPLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CCC(CC1)O |
Origin of Product |
United States |
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